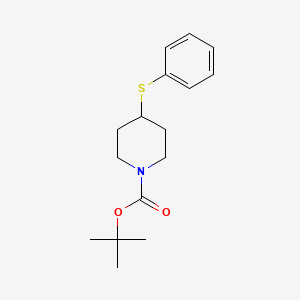

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-phenylsulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)20-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTZBSOZGOAIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(phenylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and phenylthiol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

化学反应分析

Types of Reactions

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tert-butyl group or to modify the phenylthio group.

Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: De-tert-butylated products or modified phenylthio derivatives.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 291.43 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and a phenylthio moiety, which contributes to its unique chemical reactivity and biological activity.

PROTAC Development

One of the most significant applications of tert-butyl 4-(phenylthio)piperidine-1-carboxylate is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel therapeutic strategy for various diseases, including cancer. The compound serves as a semi-flexible linker that can enhance the three-dimensional orientation of the degrader, optimizing drug-like properties and improving ternary complex formation between the target protein and E3 ligase .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including this compound. These compounds have been shown to inhibit the growth of Mycobacterium tuberculosis, presenting a promising avenue for tuberculosis treatment. Structure-activity relationship (SAR) studies indicate that modifications to the piperidine scaffold can enhance potency and improve pharmacokinetic profiles, making them suitable for further development as anti-TB agents .

Bioconjugation Applications

The compound's ability to participate in bioconjugation reactions makes it valuable in the field of drug delivery systems. Its thiol group can facilitate the formation of disulfide bonds with biomolecules, allowing for targeted delivery of therapeutics to specific tissues or cells. This application is particularly relevant in cancer therapy, where selective targeting can minimize side effects associated with conventional treatments .

Table 1: Summary of Applications

Case Study 1: PROTAC Optimization

In a study focusing on PROTACs, this compound was incorporated into a degrader designed to target a specific oncogenic protein. The results demonstrated enhanced degradation rates compared to previous linkers, highlighting its effectiveness in optimizing drug-like properties and increasing target specificity .

Case Study 2: Anti-Tuberculosis Activity

A series of piperidine derivatives were synthesized, including this compound, which exhibited significant antimicrobial activity against M. tuberculosis. The study revealed an IC50 value ranging from 13 to 22 µM, indicating potential for further development as an anti-TB therapeutic .

作用机制

The mechanism of action of tert-butyl 4-(phenylthio)piperidine-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The phenylthio group introduces additional reactivity, allowing the compound to participate in a wide range of chemical reactions. This reactivity can be harnessed to modify molecular targets and pathways, making it a versatile tool in chemical synthesis and drug development.

相似化合物的比较

Substituent Diversity and Key Properties

*Estimated logP values based on substituent contributions.

Reactivity and Stability

- Thioether vs. Ethers (e.g., 4-bromobenzyloxy) are more hydrolytically stable .

- CF₃ Groups : The trifluoromethylphenyl analog exhibits resistance to metabolic degradation due to the strong C–F bonds, making it suitable for prolonged biological activity .

- Amino-Pyridinyl: The amino group facilitates further derivatization (e.g., acylation), while the pyridine ring participates in hydrogen bonding .

生物活性

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure : this compound is characterized by a piperidine ring substituted with a tert-butyl group and a phenylthio moiety. This structure is significant for its interaction with biological targets.

Molecular Formula : C14H19NOS

Molecular Weight : 251.37 g/mol

The biological activity of this compound is primarily linked to its interaction with G-protein coupled receptors (GPCRs), particularly GPR119, which plays a crucial role in glucose metabolism and insulin secretion.

- GPR119 Agonism : Recent studies have shown that derivatives of this compound can act as agonists for GPR119, leading to increased insulin secretion and improved glucose tolerance in preclinical models. This mechanism suggests potential applications in treating type 2 diabetes mellitus (T2DM) .

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to their cytotoxic effects against cancer cells. The ability to mitigate oxidative stress is crucial in preventing cellular damage and promoting cell survival .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by various structural modifications:

- Substituent Variations : The presence of different substituents on the piperidine ring can enhance or diminish biological activity. For instance, modifications that increase lipophilicity often lead to improved receptor binding affinity.

- Linker Modifications : Alterations in the length and nature of the linker between the piperidine and phenylthio groups can significantly affect the pharmacokinetic properties and biological potency .

Case Study 1: GPR119 Agonists

A study investigating a series of piperidine derivatives, including this compound, revealed promising results in activating GPR119. The compounds were tested in human embryonic kidney (HEK) 293 cells transfected with GPR119, demonstrating significant binding affinity and activation potential .

| Compound | Binding Affinity (IC50) | Effect on Insulin Secretion |

|---|---|---|

| This compound | <100 nM | Increased secretion by 30% |

| AR231543 (reference) | <10 nM | Increased secretion by 50% |

Case Study 2: Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colon carcinoma) and MCF7 (breast carcinoma). These effects are attributed to their ability to induce apoptosis through oxidative stress pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 0.5 | Apoptosis induction |

| MCF7 | 0.8 | Oxidative stress |

常见问题

Basic: What are the standard synthetic routes for tert-butyl 4-(phenylthio)piperidine-1-carboxylate?

Answer:

The synthesis typically involves:

Piperidine Ring Formation : Starting from piperidin-4-ylmethanol derivatives.

Substitution Reactions : Introducing the phenylthio group using reagents like thiophenol derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF).

Carboxylation : Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF .

Purification : Silica gel column chromatography is commonly employed to isolate the product, with yields influenced by reaction time and stoichiometric ratios of reagents .

Basic: How is the compound characterized for structural confirmation and purity assessment?

Answer:

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and Boc-group integrity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion for C₁₆H₂₂NO₂S at 292.14 g/mol) .

- HPLC-TOF : Quantifies purity (>95%) and identifies impurities via retention time and mass accuracy (Δppm < 2) .

- FTIR-ATR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the Boc group) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .

- First Aid :

- Skin Contact : Wash with soap/water; remove contaminated clothing .

- Inhalation : Move to fresh air; seek medical attention if irritation persists .

- Storage : Store in amber glass bottles at room temperature, away from oxidizers and moisture .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions (e.g., unexpected NMR peaks or MS fragments) require:

Cross-Validation : Compare data across multiple techniques (e.g., GC-MS retention time vs. HPLC-TOF mass) to confirm molecular identity .

Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to distinguish overlapping signals in NMR .

Computational Modeling : Predict NMR chemical shifts or MS fragmentation patterns using tools like Gaussian or ACD/Labs to validate experimental data .

Advanced: What strategies optimize reaction yields in the presence of competing byproducts?

Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of the phenylthio group, reducing side reactions .

- Temperature Control : Maintain 0–25°C during Boc protection to minimize decomposition .

- Byproduct Monitoring : Use TLC or in-situ IR to track reaction progress and adjust reagent stoichiometry .

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate Boc-group formation .

Advanced: How does the phenylthio substituent influence the compound’s reactivity and biological activity?

Answer:

- Electronic Effects : The sulfur atom’s electron-withdrawing nature increases electrophilicity at the piperidine nitrogen, enhancing reactivity in cross-coupling reactions .

- Steric Effects : The bulky phenylthio group restricts rotational freedom, potentially improving binding specificity in receptor studies .

- Biological Implications : Thioether moieties are metabolically stable compared to ethers, making the compound a candidate for protease inhibitor scaffolds . Comparative studies with analogs (e.g., methylthio or fluorophenyl derivatives) reveal structure-activity relationships in kinase inhibition .

Advanced: What methodologies assess the compound’s stability under varying experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for Boc-group stability) .

- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), or oxidative (H₂O₂) conditions; monitor degradation via HPLC .

- Light Sensitivity Tests : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) evaluates photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。